molecular formula C24H38Br2N2 B1663700 bPiDDB

bPiDDB

Numéro de catalogue: B1663700
Poids moléculaire: 514.4 g/mol
Clé InChI: NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Neuropharmacological Applications

1.1 Nicotine Dependence and Dopamine Regulation

bPiDDB has been extensively studied for its effects on nicotine-induced dopamine release, which is crucial in understanding nicotine dependence. Research indicates that this compound potently inhibits nicotine-evoked dopamine release in vitro and in vivo. For instance, it was found to have an IC50 value of 2 nM for inhibiting dopamine release from rat striatal slices, demonstrating its high potency against nicotine's effects .

Case Study: In Vivo Microdialysis Studies

In a study utilizing in vivo microdialysis, this compound was administered to rats to measure its effects on extracellular dopamine levels following systemic nicotine administration. The results showed that this compound dose-dependently reduced nicotine-induced dopamine increases in the nucleus accumbens (NAcc), suggesting its potential as a therapeutic agent for tobacco dependence .

Table 1: Effects of this compound on Dopamine Release

Study IC50 (nM) Effect
Striatal Slices2Inhibition of [3H]DA release
NAcc Microdialysis-Reduced nicotine-induced DA levels
Hippocampal Slices430Inhibition of [3H]NE release

Mechanistic Insights into nAChR Subtypes

This compound's mechanism of action involves selective inhibition of specific nAChR subtypes. It has been shown to interact predominantly with α6β2-containing nAChRs, which are implicated in the modulation of dopamine release associated with nicotine .

Case Study: Comparative Analysis with Other Antagonists

In comparative studies, this compound was found to be significantly more potent than other nAChR antagonists like mecamylamine and methyllycaconitine regarding its effects on nicotine-evoked neurotransmitter release .

Table 2: Comparative Potency of nAChR Antagonists

Antagonist IC50 (nM) Target Receptor
This compound2α6β2-containing nAChRs
Mecamylamine31Non-selective nAChR
Methyllycaconitine275α7 nAChR

Behavioral Studies

This compound has also been evaluated in behavioral studies focusing on its effects on nicotine self-administration in animal models. Chronic administration of this compound resulted in a significant decrease in intravenous nicotine self-administration among rats, indicating its potential utility in smoking cessation therapies .

Case Study: Behavioral Impact Assessment

In a behavioral assessment study, rats treated with this compound exhibited reduced hyperactivity and lower rates of nicotine self-administration compared to control groups. This suggests that this compound may mitigate the reinforcing effects of nicotine through its action on nAChRs .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been studied to assess its bioavailability and distribution within the central nervous system (CNS). Following subcutaneous administration, this compound was found to cross the blood-brain barrier effectively, achieving relevant concentrations within brain tissues .

Table 3: Pharmacokinetic Data for this compound

Parameter Value
Plasma Protein Binding63–65%
Brain ConcentrationMaximal at 10 min post-injection
Brain/Blood RatioRanges from 0.18 to 0.51

Mécanisme D'action

Target of Action

bPiDDB, or N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide, primarily targets the α6β2 nicotinic acetylcholine receptors (nAChRs)* . These receptors are expressed by dopaminergic neurons and play a crucial role in mediating nicotine-evoked dopamine release .

Mode of Action

This compound acts as an antagonist at α6β2* nAChRs . It inhibits nicotine-evoked dopamine release from rat striatal slices . The compound interacts with its targets in a potent manner, with an IC50 value of 2 nM . This interaction results in the inhibition of the receptor’s function, thereby reducing the effects of nicotine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nicotinic acetylcholine receptor pathway . By acting as an antagonist at α6β2* nAChRs, this compound inhibits the release of dopamine that is typically evoked by nicotine . This results in a decrease in the reinforcing effects of nicotine, which is a key factor in nicotine addiction .

Pharmacokinetics

This suggests that this compound has a good bioavailability in the brain, which is crucial for its action on central nervous system targets like the α6β2* nAChRs .

Result of Action

The molecular effect of this compound’s action is the inhibition of nicotine-evoked dopamine release . On a cellular level, this results in a decrease in the reinforcing effects of nicotine . This makes this compound a potential therapeutic agent for nicotine addiction, as it can reduce the rewarding effects of nicotine that contribute to addiction .

Action Environment

The action of this compound is influenced by the presence of nicotine. The compound’s inhibitory potency at α6β2* nAChRs mediating nicotine-evoked dopamine release is robustly increased following repeated nicotine administration . This suggests that the efficacy of this compound may be enhanced in environments where nicotine is present .

Analyse Biochimique

Biochemical Properties

N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (bPiDDB) plays a crucial role in biochemical reactions by inhibiting nicotine-evoked dopamine release. It interacts with nicotinic acetylcholine receptors, specifically those containing alpha6beta2 subunits. These receptors are expressed by dopamine neurons and are responsible for regulating dopamine release. The interaction between N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) and these receptors results in the inhibition of dopamine release, which is a key factor in reducing nicotine self-administration .

Cellular Effects

N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound specifically reduces nicotine self-administration in rats, indicating its potential to alter addictive behaviors. Additionally, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) has been shown to attenuate nicotine-induced hyperactivity, further demonstrating its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) involves its binding interactions with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits nicotine-evoked dopamine release. This inhibition is achieved through allosteric modulation, where N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) causes a rightward shift in the nicotine concentration-response curve, indicating surmountable allosteric inhibition. This mechanism is crucial for its potential therapeutic effects in reducing nicotine addiction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) change over time. The compound has shown stability in inhibiting nicotine-evoked dopamine release over repeated treatments. Overt toxicity emerged with repeated treatment, indicating the need for careful monitoring of its long-term effects. The stability and degradation of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) are important factors to consider in its potential therapeutic use .

Dosage Effects in Animal Models

The effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) vary with different dosages in animal models. The compound dose-dependently decreases nicotine self-administration in rats, with higher doses resulting in more significant reductions. At high doses, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can cause toxicity, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and adverse effects at high doses must be carefully evaluated in preclinical studies .

Metabolic Pathways

N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is involved in metabolic pathways that regulate dopamine release. The compound interacts with enzymes and cofactors that modulate the activity of nicotinic acetylcholine receptors. By inhibiting these receptors, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects metabolic flux and metabolite levels, which are crucial for its therapeutic effects in reducing nicotine addiction .

Transport and Distribution

Within cells and tissues, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its activity. Understanding the transport and distribution mechanisms of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is important for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with nicotinic acetylcholine receptors and its subsequent effects on dopamine release. Understanding the subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can provide insights into its mechanism of action and therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bromure de N,N'-dodécylbis-picolinium implique généralement la réaction du bromure de dodécyle avec la 3-picoline en présence d'une base appropriée. La réaction se déroule par un processus de quaternisation, où les atomes d'azote des cycles picoline sont alkylés par le bromure de dodécyle, formant la structure bis-picolinium .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du bromure de N,N'-dodécylbis-picolinium ne soient pas largement documentées, l'approche générale implique des réactions de quaternisation à grande échelle dans des conditions contrôlées pour assurer un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques de recristallisation ou de chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de N,N'-dodécylbis-picolinium subit principalement des réactions de substitution en raison de la présence d'ions bromure réactifs. Ces réactions peuvent être utilisées pour modifier le composé pour diverses applications de recherche .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le bromure de N,N'-dodécylbis-picolinium comprennent des bases telles que l'hydroxyde de sodium ou le carbonate de potassium, qui facilitent le processus de quaternisation. Les réactions sont généralement réalisées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile .

Principaux produits formés

Les principaux produits formés à partir des réactions du bromure de N,N'-dodécylbis-picolinium sont généralement des sels d'ammonium quaternaires, qui peuvent être modifiés davantage à des fins de recherche spécifiques .

Applications de recherche scientifique

Le bromure de N,N'-dodécylbis-picolinium a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le bromure de N,N'-dodécylbis-picolinium exerce ses effets en se liant aux récepteurs nicotiniques de l'acétylcholine, en particulier ceux contenant les sous-unités α6β2. Cette liaison inhibe la capacité des récepteurs à médiatiser la libération de dopamine induite par la nicotine, réduisant ainsi les effets renforçants de la nicotine. L'interaction du composé avec ces récepteurs implique une inhibition allostérique, qui empêche la fonction normale des récepteurs et diminue la libération de dopamine .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le bromure de N,N'-dodécylbis-picolinium est unique en raison de sa puissante inhibition de la libération de dopamine induite par la nicotine et de sa capacité à interagir spécifiquement avec les récepteurs nicotiniques de l'acétylcholine contenant α6β2. Cette spécificité en fait un outil précieux dans la recherche axée sur la dépendance à la nicotine et le développement d'agents thérapeutiques ciblant ces récepteurs .

Activité Biologique

Introduction

bPiDDB, or N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide, is a compound that has garnered attention due to its potent biological activity, particularly as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). This article synthesizes various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for nicotine addiction treatment.

This compound exhibits its biological activity primarily through its interaction with nAChRs, specifically those containing α6 and β2 subunits. It has been shown to potently inhibit nicotine-evoked dopamine (DA) release in both in vitro and in vivo settings. The compound's inhibitory potency is characterized by an IC50 value of approximately 2 nM for striatal dopamine release, indicating strong effectiveness against nicotine-induced effects .

Table 1: Potency of this compound Against Nicotine-Induced Release

Biological ActivityIC50 (nM)Reference
Inhibition of striatal DA release2
Inhibition of hippocampal norepinephrine (NE) release430
Inhibition at α6β2 nAChRs~2

In Vivo Studies

In vivo studies have demonstrated that this compound significantly reduces nicotine self-administration in animal models. For instance, repeated administration of nicotine in rats led to increased locomotor activity and DA release; however, co-administration of this compound effectively inhibited these responses, suggesting its potential as a therapeutic agent for nicotine dependence .

Case Study: Effects on Nicotine Dependence

A study involving male Sprague-Dawley rats assessed the impact of this compound on nicotine-induced behaviors. The rats were administered this compound alongside nicotine over a series of days. The findings indicated that this compound not only reduced the frequency of nicotine self-administration but also mitigated the behavioral sensitization typically associated with chronic nicotine exposure .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate protein binding (63-65% in plasma), with rapid distribution into brain tissues via the blood-brain barrier. Following a subcutaneous dose of 5.6 mg/kg, peak brain concentrations were observed at 10 minutes post-injection, highlighting its potential for therapeutic use .

Table 2: Pharmacokinetics of this compound

ParameterValueReference
Plasma Protein Binding63-65%
Brain Concentration Max (µg/g)0.33
Brain/Blood Ratio0.18-0.51 (5-60 min)

Propriétés

IUPAC Name

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bPiDDB
Reactant of Route 2
Reactant of Route 2
bPiDDB
Reactant of Route 3
bPiDDB
Reactant of Route 4
bPiDDB
Reactant of Route 5
bPiDDB
Reactant of Route 6
bPiDDB

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.